1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Solid-state characterization Crystallinity Process chemistry

Researchers requiring linear (1,4-disubstituted) biaryl scaffolds often face multi-step syntheses to install both urea and boronic ester functionality. This compound provides both in a single, room-temperature-stable building block, reducing step count for kinase inhibitor analogs and rod-like mesogens. • Pre-installed urea linkage + pinacol boronic ester in para configuration ensures collinear biaryl geometry. • Melting point 207-209°C; purity ≥97%; computed logP 4.41 for predictable logD tuning. • Stable at room temperature; ships ambient.

Molecular Formula C17H27BN2O3
Molecular Weight 318.2 g/mol
CAS No. 850567-59-8
Cat. No. B1371560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS850567-59-8
Molecular FormulaC17H27BN2O3
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCCC
InChIInChI=1S/C17H27BN2O3/c1-6-7-12-19-15(21)20-14-10-8-13(9-11-14)18-22-16(2,3)17(4,5)23-18/h8-11H,6-7,12H2,1-5H3,(H2,19,20,21)
InChIKeyVJOWMSHFZXSAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aryl Urea Boronic Ester for Suzuki Coupling


1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 850567-59-8), synonymously 4-(3-butylureido)phenylboronic acid pinacol ester, is a dual-functional molecule that integrates a pinacol-protected arylboronic ester with an N-butyl urea substituent on a para-substituted phenyl ring [1]. With molecular formula C₁₇H₂₇BN₂O₃ and a molecular weight of 318.22 g/mol, it serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing biaryl architectures prevalent in pharmaceutical candidates and agrochemicals. Vendor specifications report a melting point of 207–209 °C at ≥95% purity, with room-temperature storage stability . The compound possesses two hydrogen-bond donors and three acceptors, a topological polar surface area of 59.6 Ų, and a computed logP of 4.41 [1].

Pinacol ester format – room-temperature-stable, chromatography-compatible boronic ester for direct Suzuki coupling without in situ deprotection.
Para-substituted linear geometry – yields rod-like biaryl architectures; essential for applications requiring a 180° molecular axis.
Urea hydrogen-bond capacity – 2 HBD / 3 HBA provides tunable polarity, retention, and potential for supramolecular or target-engagement studies.
Single building block – pre-installed urea and boronic ester handle reduce synthetic steps for biaryl urea constructs.

Structural Differentiation from Closest Analogs


Despite sharing the identical molecular formula C₁₇H₂₇BN₂O₃ and molecular weight (318.22 g/mol), CAS 850567-59-8 is not directly interchangeable with its nearest structural analogs—the tert-butyl urea derivative (CAS 874297-78-6), the meta-substituted regioisomer (CAS 874299-07-7), or the N,N-diethyl variant (CAS 874290-94-5) . Measured melting points differ substantially: 207–209 °C (n-butyl) versus 220–222 °C (tert-butyl), a Δ of 13–15 °C that reflects altered crystal packing and may impact handling, dissolution kinetics, and formulation behavior . The para configuration of the target compound yields a linear molecular axis essential for rod-like biaryl products; the meta isomer introduces a 120° kink, fundamentally altering product geometry . Additionally, the n-butyl chain provides a distinct lipophilic profile (computed logP 4.41) and steric environment compared with the branched tert-butyl or the dual ethyl substituents, which modulate coupling reaction rates and regioselectivity in subsequent transformations [1]. The urea moiety contributes specific hydrogen-bonding capacity (2 HBD, 3 HBA) that is absent in simpler phenylboronic acid pinacol esters, influencing chromatographic retention, solubility in polar media, and potential for supramolecular or biological target interactions [1]. Generic substitution without verification of these parameters risks altered reactivity, unexpected by-product profiles, or failure of downstream structure-dependent applications.

tert-Butyl urea analog (CAS 874297-78-6)
Melting point shifts by 13–15 °C and crystal packing differs; may alter dissolution, handling, and formulation behavior. Direct substitution requires re-validation of processing parameters.
meta-Substituted regioisomer (CAS 874299-07-7)
Kinked geometry (~120° exocyclic angle) vs. linear para axis; produces incompatible product shape for rod-like biaryls. Substitution risks geometry-dependent application failure.
N,N-Diethyl analog (CAS 874290-94-5)
Altered N-alkyl branching changes lipophilicity and steric environment; coupling rates and regioselectivity may shift. Verify if linear n-butyl profile is required.
Simple phenylboronic pinacol ester (CAS 24388-23-6)
Lacks urea H-bond donors/acceptors; polar solubility, chromatographic retention, and recognition capacity will differ. Not interchangeable for urea-dependent applications.

Quantitative Evidence Versus Closest Analogs


Melting Point Depression vs. tert-Butyl Analog

The melting point of the n-butyl urea boronic ester (207–209 °C) is 13–15 °C lower than that of its tert-butyl analog (220–222 °C), as reported by independent vendor specification sheets . This systematic difference reflects the reduced molecular symmetry and altered crystal packing efficiency of the flexible n-butyl chain compared to the compact, quasi-spherical tert-butyl group. Both measurements were obtained from reputable chemical suppliers under standard conditions. IMPORTANT CAVEAT: These data originate from vendor Certificate of Analysis (CoA) sheets rather than a single controlled head-to-head study; batch-to-batch variability and inter-laboratory differences may contribute up to ±2 °C uncertainty.

Melting point vs. tert-butyl analog
Cross-study comparable
Target (n-butyl)
207–209 °C
tert-Butyl analog
220–222 °C
Δ = –13 to –15 °C (target lower)
Vendor CoA data; ±2 °C inter-lab uncertainty.
May simplify dissolution in coupling media and influence crystallization-based purification.
Not a single head-to-head study; batch variability possible.
Solid-state characterization Crystallinity Process chemistry

Para-Substitution Enables Linear Biaryl Architecture

The target compound bears the boronic ester and urea substituents in a 1,4-relationship (para), producing a molecular framework with a roughly linear extension axis [1]. In contrast, the meta-substituted regioisomer (CAS 874299-07-7) places the two functional groups at 1,3-positions, introducing a kinked geometry with a nominal bond angle of ~120° at the phenyl ring . No quantitative yield comparison for Suzuki couplings using these two isomers has been published, so this differentiation is based on fundamental structural chemistry. CAVEAT: This is a class-level structural inference; direct comparative coupling-rate or product-selectivity data are absent from the open literature.

Para vs. meta geometry
Class-level inference
Para (target)
Linear axis; 180° bond angle
Meta isomer
Kinked axis; ~120° bond angle
Qualitative structural inference; no published comparative coupling data.
Para geometry is structurally required for rod-like biaryl products; meta yields incompatible shape.
Direct coupling-rate or selectivity data absent.
Regiochemistry Molecular geometry Liquid crystals Linear biaryl synthesis

Urea Hydrogen-Bonding Capacity vs. Non-Urea Esters

The target compound possesses 2 hydrogen-bond donor (HBD) sites and 3 hydrogen-bond acceptor (HBA) sites localized on the urea –NH–C(=O)–NH– scaffold, as computed from its chemical structure [1]. By contrast, the widely used generic building block phenylboronic acid pinacol ester (CAS 24388-23-6) has 0 HBD and only 2 HBA, while 4-carbamoylphenylboronic acid pinacol ester has 1 HBD and 4 HBA [2]. This difference in hydrogen-bonding functionality directly modulates chromatographic retention factors (Rf) on silica gel and reverse-phase media, solubility in polar protic solvents, and the capacity for specific, directional intermolecular interactions. CAVEAT: These are computed structural descriptors; experimental solubility or chromatography data for the target compound are not available from the retrieved sources.

H-bond capacity vs. non-urea esters
Class-level inference
Target
2 HBD, 3 HBA
Phenylboronic pinacol ester
0 HBD, 2 HBA
PubChem computed descriptors; experimental solubility/chromatography data not located.
Urea group increases polarity, shifts Rf, and enables directional H-bond interactions.
Verify retention and solubility under your specific conditions.
Hydrogen bonding Chromatographic retention Solubility Molecular recognition

Pinacol Ester Stability vs. Free Boronic Acid

The target compound is supplied as the pinacol ester, which is a well-established strategy for stabilizing arylboronic acids against protodeboronation, oxidation, and cyclic boroxine formation [1]. Commercial specifications confirm room-temperature storage for CAS 850567-59-8 , whereas free arylboronic acids of comparable structure frequently require cold storage and are more prone to degradation. The pinacol ester can be purified by standard silica gel column chromatography—enabling isolation of the compound at the vendor-certified ≥97% purity —while free boronic acids often streak on silica and require specialized handling. CAVEAT: This is a class-level advantage of pinacol esters over free boronic acids; direct degradation-rate studies comparing the protected versus deprotected form of this specific urea-boronic acid have not been published.

Pinacol ester stability vs. free acid
Class-level inference
Pinacol ester enables room-temperature storage and standard silica gel purification; free boronic acids typically require cold storage and specialized handling. Direct comparative degradation data for this specific urea derivative are not published.
Procurement of the stable ester form avoids protodeboronation and oxidation risks during storage and use.
Class-level advantage; confirm lot-specific purity and stability on receipt.
Boronic ester stability Purification Suzuki coupling Storage

Moderate Lipophilicity vs. Diethyl and tert-Butyl Analogs

The PubChem-computed logP (octanol-water partition coefficient) for the target compound is 4.41 [1]. The N,N-diethyl analog (CAS 874290-94-5) and the tert-butyl analog (CAS 874297-78-6) share the same molecular formula but differ in the shape and branching of the N-alkyl substituent; these structural differences are expected to produce distinct logP values, although experimental or computed logP data for the precise comparators were not retrieved in this analysis . Within the broader class of pinacol boronic esters, the n-butyl chain provides a continuous four-carbon linear lipophilic segment that is less sterically demanding than tert-butyl and more extended than diethyl. CAVEAT: No experimental logP or HPLC retention-time comparison across these specific analogs was found; this evidence is based on a single computed value for the target and class-level structure-property reasoning.

Computed logP
Supporting evidence
logP = 4.41
PubChem XLogP3; no experimental logP or comparator values located.
n-Butyl chain provides moderate lipophilicity; evaluate fit for biphasic reactions, chromatography, or cell-based assays.
Experimental logP and comparator data needed for rigorous selection.
Lipophilicity logP ADME Partition coefficient

Application Scenarios Informed by Evidence


Linear Biaryl Pharmaceutical Intermediates

The para-substituted boronic ester (CAS 850567-59-8) is the reagent of choice when a linear (1,4-disubstituted) biaryl scaffold is required as a core pharmacophore. Unlike the meta isomer, which yields a kinked connectivity incompatible with rod-like drug-target geometries, the para arrangement ensures that the urea functional group remains collinear with the newly formed C–C bond [1]. The pinacol ester protection enables room-temperature storage and direct use in standard Pd-catalyzed coupling protocols without an in situ deprotection step [2].

Urea-Containing Kinase Inhibitor Building Blocks

Diaryl urea motifs are central to numerous kinase inhibitors (e.g., sorafenib analogs). The target compound provides a pre-installed urea linkage and a boronic ester handle in a single building block, reducing the number of synthetic steps required to assemble the final biaryl urea. The n-butyl chain offers a specific lipophilic profile (computed logP ~4.4) that differs from the tert-butyl and diethyl alternatives, allowing medicinal chemists to tune logD without altering the core scaffold [1]. The urea hydrogen-bond donors and acceptors may participate in key hinge-region interactions with kinase active sites [3].

Liquid Crystal and Conjugated Material Precursors

The linear para geometry of CAS 850567-59-8 makes it suitable as a precursor for rod-like mesogenic structures, where molecular linearity is a prerequisite for liquid-crystalline phase formation. The n-butyl chain provides a flexible terminal alkyl segment commonly employed in calamitic liquid crystals, while the boronic ester enables convergent Suzuki coupling to extended aromatic cores [1]. The meta isomer would be structurally unsuitable for this application due to its kinked geometry.

Chemical Biology Probes with Dual Functionality

The compound's dual functionality—a boronic ester for reversible covalent diol recognition (e.g., saccharide sensing, glycoprotein binding) and a urea moiety for hydrogen-bond-mediated target engagement—positions it as a scaffold for chemical biology probe development. The pinacol ester provides sufficient stability for biochemical assay preparation while retaining the intrinsic boronic acid reactivity upon ester hydrolysis under assay conditions [2]. The para configuration ensures that binding events at the two termini are electronically and sterically independent [1].

Application
Selection Property
Validation Focus
Linear biaryl intermediate synthesis
Para substitution geometry
Confirm linear molecular axis by X-ray or 2D NMR
Urea-containing kinase probe building block
Pre-installed urea H-bond capacity
Evaluate hinge-region interaction potential via modeling or SPR
Rod-like liquid crystal / conjugated material precursor
Linear para geometry and n-butyl chain
Assess mesogenic phase behavior after Suzuki extension
Chemical biology probe with dual boronic ester/urea functionality
Reversible covalent diol binding plus urea recognition
Verify ester hydrolysis kinetics and diol-sensing selectivity under assay conditions
Quote Request

Request a Quote for 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.